![molecular formula C13H11N5 B2515609 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine CAS No. 2085689-81-0](/img/structure/B2515609.png)
2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine
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Overview
Description
The compound “2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is a phenyl group (a six-membered carbon ring), and a 1H-1,2,3,4-tetrazol-5-yl group, which is a five-membered ring containing four nitrogen atoms and one carbon atom .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis
The molecular structure of “2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine” is complex due to the presence of multiple ring structures. The pyridine ring, phenyl group, and 1H-1,2,3,4-tetrazol-5-yl group are all planar, indicating that the overall molecule may also be planar .Chemical Reactions Analysis
The chemical reactions involving “2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine” are likely to be complex due to the presence of multiple reactive sites on the molecule. The pyridine ring, phenyl group, and 1H-1,2,3,4-tetrazol-5-yl group can all participate in reactions .Scientific Research Applications
- c-Met Inhibition : Researchers have explored the use of 1,2,3-triazole-fused pyrazines and pyridazines as potential inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, structures containing substructures similar to our compound have shown promising c-Met inhibition activity .
- GABA A Modulation : These heterocycles have also demonstrated allosteric modulating activity on GABA A receptors, which play a crucial role in neurotransmission .
- Incorporation into Polymers: These heterocycles have been integrated into polymer structures for various applications. For instance, they have been used in solar cells, where their electronic properties contribute to energy conversion efficiency .
Medicinal Chemistry
Polymer Chemistry
Future Directions
The future directions for research on “2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of tetrazole derivatives, it could be interesting to explore the potential biological activity of this compound .
properties
IUPAC Name |
2-[(S)-phenyl(2H-tetrazol-5-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c1-2-6-10(7-3-1)12(13-15-17-18-16-13)11-8-4-5-9-14-11/h1-9,12H,(H,15,16,17,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKXPJXJKWAQI-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=CC=N2)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine |
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